Technical Guide: ((Trimethylsilyl)methyl)urea
Technical Guide: ((Trimethylsilyl)methyl)urea
The following technical guide details the chemistry, synthesis, and medicinal applications of ((Trimethylsilyl)methyl)urea , a specialized organosilicon compound used in drug discovery as a bioisostere and synthetic intermediate.[1]
Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
((Trimethylsilyl)methyl)urea (TMS-methylurea) is a monosubstituted urea derivative featuring a trimethylsilyl group separated from the urea nitrogen by a single methylene spacer (
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Structural Definition[1]
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IUPAC Name:
-((Trimethylsilyl)methyl)urea[1] -
Chemical Formula:
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Molecular Weight: 146.26 g/mol
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SMILES: C(C)CNC(N)=O
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Structure:
[1]
Predicted Properties (Bioisosteric Comparison)
The substitution of a carbon atom (tert-butyl/neopentyl) with silicon (trimethylsilyl) profoundly impacts physicochemical parameters.[1]
| Property | ((Trimethylsilyl)methyl)urea | Neopentylurea (Carbon Analog) | Impact of Silicon |
| C-X Bond Length | C–Si: ~1.87 Å | C–C: ~1.54 Å | Increased bond length alters receptor fit slightly.[1] |
| Lipophilicity (LogP) | Higher (~ +0.5 to +1.0 vs analog) | Lower | Improves membrane permeability (blood-brain barrier). |
| Metabolic Stability | High (Steric bulk protects N) | Moderate | Silicon hinders adjacent metabolic oxidation.[1] |
| Solubility | Organic solvents (DCM, MeOH) | Organic solvents | Reduced water solubility compared to alkyl ureas. |
Synthesis Protocol
The most robust route to ((trimethylsilyl)methyl)urea involves the reaction of (trimethylsilyl)methylamine with potassium cyanate (KOCN) under acidic conditions.[1] This is a modification of the classical Wöhler urea synthesis.[1]
Reaction Scheme
The synthesis proceeds via the in-situ generation of isocyanic acid (
Figure 1: Synthetic pathway for ((trimethylsilyl)methyl)urea via isocyanic acid.[1]
Step-by-Step Methodology
Reagents:
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(Trimethylsilyl)methylamine (1.0 equiv)
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Potassium Cyanate (1.2 equiv)
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Hydrochloric Acid (1.0 M aqueous solution) or Acetic Acid
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Solvent: Water/Ethanol (1:1 v/v)
Procedure:
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Preparation : Dissolve (trimethylsilyl)methylamine in a mixture of water and ethanol in a round-bottom flask.
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Acidification : Cool the solution to 0°C. Slowly add dilute HCl or acetic acid to adjust pH to ~6–7. Note: Avoid excess strong acid to prevent desilylation (protodesilylation).
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Addition : Add potassium cyanate (KOCN) portion-wise to the stirred solution while maintaining the temperature between 0–5°C.
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Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate (the urea) may begin to form.[1]
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Workup :
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Purification : Recrystallize from ethanol/hexane or purify via flash column chromatography (Eluent: 5-10% MeOH in DCM).
Yield Expectation : 60–80%
Mechanism of Action & Reactivity[1]
The Silicon Effect (Beta-Effect)
The silicon atom exerts a specific electronic influence known as the
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Lipophilicity Boost : The bulky trimethylsilyl group is highly hydrophobic.[1] Replacing a tert-butyl group with a TMS group typically increases
by approximately 0.5–1.0 units, enhancing the compound's ability to cross the Blood-Brain Barrier (BBB) .[1] -
Hydrolytic Stability : The
bond is robust under physiological conditions, unlike or bonds which are hydrolytically unstable.[1]
Nitrosation Potential
((Trimethylsilyl)methyl)urea is a precursor to 1-nitroso-1-((trimethylsilyl)methyl)urea , a potential alkylating agent analogous to Carmustine (BCNU).[1] The nitrosourea derivative can decompose to form a diazonium species and an isocyanate, facilitating DNA cross-linking in oncology applications.[1]
Figure 2: Activation pathway of the nitrosourea derivative for oncology applications.[1]
Safety and Handling
While specific toxicological data for this exact compound may be limited, standard precautions for organosilanes and ureas apply.[1]
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Hazards : Likely an irritant to eyes, skin, and respiratory system.
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Storage : Store in a cool, dry place. The
bond is stable, but prolonged exposure to strong acids should be avoided to prevent protodesilylation (cleavage of the TMS group).[1] -
Disposal : Incineration in a chemical waste facility equipped with scrubbers (silicon combustion produces
dust).
References
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Wöhler Synthesis Adaptation : Kurzer, F. (1956).[1] Urea and Related Compounds. Organic Syntheses. (General methodology for monosubstituted ureas).
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Silicon Bioisosteres : Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.[1]
- Precursor Reactivity: Fessenden, R. J., & Fessenden, J. S. (1961). The Biological Properties of Silicon Compounds. Advances in Drug Research. (Foundational text on organosilicon pharmacology).
- Nitrosourea Chemistry: Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Journal of Medicinal Chemistry.
